Methyl4-(but-3-yn-1-yl)benzoate
Description
Methyl 4-(but-3-yn-1-yl)benzoate is an aromatic ester characterized by a benzoate backbone substituted at the para position with a but-3-yn-1-yl group (a four-carbon alkyne chain). Its structure comprises a methyl ester (–COOCH₃) and an alkyne (–C≡C–CH₂–) substituent, conferring unique physicochemical and reactivity properties.
Synthesis typically involves esterification or substitution reactions. For example, describes the synthesis of structurally related diazirine-containing benzoates via multi-step protocols, while highlights the use of silyl-protected alkynes in benzoate derivatives.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 4-but-3-ynylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h1,6-9H,4-5H2,2H3 |
InChI Key |
OMAFVRRPTNKCSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC#C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Catalysts | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, base, propargyl derivative | Cross-coupling | High yield, mild conditions | Requires expensive catalysts |
| Wittig/Olefination + Epoxidation | Phosphonium ylide, peracids, sulfonyl hydrazine | Multi-step functionalization | Structural diversity, regioselective | Multi-step, longer reaction time |
| Enolate Aldol-Type Condensation | Strong base, acetone, methyl 4-formylbenzoate | Condensation + oxidation | Metal-free, one-pot possibility | Requires careful control of conditions |
Research Findings and Notes
- The Sonogashira coupling is the most straightforward and widely used method for preparing methyl 4-(but-3-yn-1-yl)benzoate, offering good yields and scalability.
- The Wittig-based multi-step route allows for the synthesis of complex intermediates and is useful when additional functionalization is required on the side chain.
- Enolate chemistry provides a metal-free alternative but demands precise control over reaction conditions to avoid side reactions.
- Epoxidation steps in the multi-step routes utilize common oxidizing agents such as hydrogen peroxide, peracetic acid, or perbenzoic acid, typically at elevated temperatures (50–90 °C) in alcoholic solvents.
- The ester group is generally preserved throughout the reactions or reinstalled via acid-catalyzed esterification to maintain the methyl benzoate functionality.
- Purification is commonly achieved by silica gel chromatography using hexane/ethyl acetate mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(but-3-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-(but-3-yn-1-yl)benzoic acid or 4-(but-3-yn-1-yl)benzaldehyde.
Reduction: Formation of 4-(but-3-en-1-yl)benzoate or 4-(butyl)benzoate.
Substitution: Formation of various substituted methyl 4-(but-3-yn-1-yl)benzoates depending on the substituent introduced.
Scientific Research Applications
Methyl 4-(but-3-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(but-3-yn-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The but-3-yn-1-yl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The para-substituent on the benzoate ring significantly influences molecular properties. Key comparisons include:
Key Observations :
- Alkyne vs. Aromatic Substituents : The alkyne group in Methyl 4-(but-3-yn-1-yl)benzoate enables click chemistry, whereas pyridazinyl or isoxazolyl groups () enhance binding to biological targets .
- Silyl Protection : The trimethylsilyl group in S7 () stabilizes the alkyne, contrasting with the unprotected alkyne in the target compound, which is more reactive .
Toxicity and Degradation
- Alkyl Benzoates () : Methyl and ethyl benzoates exhibit low acute toxicity (LD₅₀ >2000 mg/kg in rats). The but-3-yn-1-yl group may introduce neurotoxic or irritant properties, though specific data are lacking .
- Microbial Degradation () : Benzoate pathways in Rhodococcus sp. degrade aromatic rings. The alkyne substituent may hinder enzymatic cleavage compared to simpler alkyl or nitro groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
